molecular formula C19H29NO4 B14658109 Dodecyl 3-nitrobenzoate CAS No. 38120-08-0

Dodecyl 3-nitrobenzoate

Cat. No.: B14658109
CAS No.: 38120-08-0
M. Wt: 335.4 g/mol
InChI Key: OEMDHXMXHQLKIU-UHFFFAOYSA-N
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Description

Dodecyl 3-nitrobenzoate is an organic compound characterized by a dodecyl chain attached to a 3-nitrobenzoate moiety. This compound is part of the nitrobenzoate family, which is known for its diverse applications in various fields, including chemistry, biology, and industry. The presence of the nitro group in its structure imparts unique chemical properties, making it a subject of interest for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dodecyl 3-nitrobenzoate typically involves the esterification of 3-nitrobenzoic acid with dodecanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:

3-nitrobenzoic acid+dodecanolH2SO4dodecyl 3-nitrobenzoate+H2O\text{3-nitrobenzoic acid} + \text{dodecanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{H}_2\text{O} 3-nitrobenzoic acid+dodecanolH2​SO4​​dodecyl 3-nitrobenzoate+H2​O

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to achieving high purity and productivity.

Chemical Reactions Analysis

Types of Reactions: Dodecyl 3-nitrobenzoate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the dodecyl group can be replaced by other nucleophiles.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 3-nitrobenzoic acid and dodecanol.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or alcohols.

    Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.

Major Products Formed:

    Reduction: Dodecyl 3-aminobenzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

    Hydrolysis: 3-nitrobenzoic acid and dodecanol.

Scientific Research Applications

Dodecyl 3-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.

    Industry: Utilized in the formulation of surfactants and emulsifiers due to its surface-active properties.

Mechanism of Action

The mechanism of action of dodecyl 3-nitrobenzoate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The dodecyl chain allows the compound to integrate into lipid membranes, affecting membrane fluidity and function. These interactions can influence various biochemical pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

  • Methyl 3-nitrobenzoate
  • Ethyl 3-nitrobenzoate
  • Dodecyl 4-nitrobenzoate

Comparison: Dodecyl 3-nitrobenzoate is unique due to its long dodecyl chain, which imparts distinct amphiphilic properties compared to shorter alkyl chain analogs like methyl or ethyl 3-nitrobenzoate. This makes it more suitable for applications requiring surface activity, such as in surfactants and emulsifiers. Additionally, the position of the nitro group (meta vs. para) can influence the reactivity and interaction with biological targets.

Properties

CAS No.

38120-08-0

Molecular Formula

C19H29NO4

Molecular Weight

335.4 g/mol

IUPAC Name

dodecyl 3-nitrobenzoate

InChI

InChI=1S/C19H29NO4/c1-2-3-4-5-6-7-8-9-10-11-15-24-19(21)17-13-12-14-18(16-17)20(22)23/h12-14,16H,2-11,15H2,1H3

InChI Key

OEMDHXMXHQLKIU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC(=O)C1=CC(=CC=C1)[N+](=O)[O-]

Origin of Product

United States

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